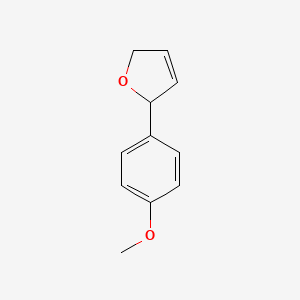

2-(4-Methoxyphenyl)-2,5-dihydrofuran

Description

Structure

3D Structure

Properties

CAS No. |

84132-74-1 |

|---|---|

Molecular Formula |

C11H12O2 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-2,5-dihydrofuran |

InChI |

InChI=1S/C11H12O2/c1-12-10-6-4-9(5-7-10)11-3-2-8-13-11/h2-7,11H,8H2,1H3 |

InChI Key |

AWFNQOUFUUQAEW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2C=CCO2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 4 Methoxyphenyl 2,5 Dihydrofuran and Its Derivatives

Cycloaddition Reactions in Dihydrofuran Synthesis

Cycloaddition reactions represent a powerful and atom-economical approach to the synthesis of cyclic compounds like 2,5-dihydrofurans. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct. Various modes of cycloaddition, including [3+2] and [4+1] pathways, as well as intramolecular Diels-Alder reactions, have been successfully employed for the synthesis of the dihydrofuran scaffold.

[3+2] Cycloaddition Approaches

In [3+2] cycloaddition reactions, a three-atom component reacts with a two-atom component to form a five-membered ring. This strategy has been effectively utilized in the synthesis of dihydrofurans, with several catalytic systems developed to promote this transformation.

Gold(I) and silver(I) complexes have emerged as particularly effective catalysts for formal [3+2] cycloaddition reactions to generate dihydrofurans. These soft Lewis acids can activate alkynes and allenes towards nucleophilic attack, facilitating the cyclization process.

Gold(I) catalysts, for instance, have been employed in the formal [4+1] cycloaddition of α-diazoesters with propargyl alcohols, which proceeds through an α-hydroxy allene (B1206475) intermediate that undergoes a 5-endo-dig cyclization. researchgate.netnih.govorganic-chemistry.org This methodology provides access to a variety of 2,5-dihydrofurans. researchgate.netnih.govorganic-chemistry.org The reaction demonstrates a broad substrate scope and tolerance for various functional groups. organic-chemistry.org Mechanistic studies suggest the reaction likely proceeds through the formation of an α-hydroxy allene intermediate. researchgate.netnih.govorganic-chemistry.org

Silver catalysts have also been utilized in the synthesis of dihydrofuran derivatives. For example, silver(I)/Celite has been shown to promote the oxidative cycloaddition of 1,3-dicarbonyl compounds to alkenes, yielding dihydrofurans in good yields. Additionally, silver-catalyzed decarbonylative [3+2] cycloaddition of cyclobutenediones with formamides has been developed to construct γ-aminobutenolides, which contain a dihydrofuranone core. nih.gov A sequential rhodium-, silver-, and gold-catalyzed process has been developed for the synthesis of fused dihydrofurans, where the silver catalyst facilitates a ring expansion step. acs.org

| Catalyst System | Reactants | Product Type | Key Features |

| Gold(I) complex | α-diazoesters and propargyl alcohols | 2,5-Dihydrofurans | Broad substrate scope, good functional group tolerance. researchgate.netnih.govorganic-chemistry.org |

| Silver(I)/Celite | 1,3-Dicarbonyl compounds and alkenes | Dihydrofurans | Efficient oxidative cycloaddition. |

| Silver catalyst | Cyclobutenediones and formamides | γ-Aminobutenolides | Decarbonylative [3+2] cycloaddition. nih.gov |

The coupling of alkynes and carbonyl compounds is a direct and efficient method for the construction of various heterocyclic systems, including dihydrofurans. This can be achieved through metalloradical-mediated cyclization. For instance, cobalt(II)-based metalloradical catalysis enables the regioselective synthesis of polyfunctionalized furans through the intermolecular radical cyclization of acetylenes with acceptor/acceptor-substituted diazo reagents. nih.gov This process involves a tandem addition pathway of Co(III)-carbene radicals and demonstrates a broad substrate scope with high functional group tolerance. nih.gov While this method directly produces furans, related strategies can be adapted for dihydrofuran synthesis.

One-carbon homologation of aldehydes or ketones is a widely used method to generate terminal alkynes, which are key precursors for such coupling reactions. aalto.fi Various methods, including the Corey-Fuchs procedure and the use of the Bestmann-Ohira reagent, are available for this transformation. aalto.fiorganic-chemistry.org

[4+1] Annulation Strategies (e.g., from α-diazoesters, fused 1H-pyrrole-2,3-diones)

[4+1] annulation involves the reaction of a four-atom component with a one-atom component to form a five-membered ring. This approach has been successfully applied to the synthesis of dihydrofurans using various starting materials.

A notable example is the copper-catalyzed asymmetric [4+1] cycloaddition of enones with diazo compounds, which furnishes highly substituted 2,3-dihydrofurans in good yield, diastereoselectivity, and enantioselectivity. nih.gov This method represents one of the few catalytic asymmetric processes for the synthesis of 2,3-dihydrofurans. nih.gov The steric hindrance of the α-substituent on the enone and the ylide can be used to control the [4+1] annulation reaction, providing an efficient route to various 2,3-dihydrofurans. nih.govecnu.edu.cn

Furthermore, a facile, catalyst-free, and highly diastereoselective formal [4+1] cycloaddition reaction of [e]-fused 1H-pyrrole-2,3-diones with diazooxindoles has been developed for the synthesis of spiro[dihydrofuran-2,3'-oxindoles]. nih.govnih.gov This reaction is the first example of involving 1H-pyrrole-2,3-diones fused at the [e]-side in a [4+1] annulation reaction. nih.govnih.gov A gold(I)-catalyzed formal [4+1] cycloaddition of α-diazoesters and propargyl alcohols also provides access to a variety of 2,5-dihydrofurans. researchgate.netnih.govorganic-chemistry.org

| Four-Atom Component | One-Atom Component | Catalyst/Conditions | Product Type |

| Enones | Diazo compounds | Copper/bpy* ligand | 2,3-Dihydrofurans |

| Fused 1H-pyrrole-2,3-diones | Diazooxindoles | Catalyst-free | Spiro[dihydrofuran-2,3'-oxindoles] nih.govnih.gov |

| Propargyl alcohols | α-Diazoesters | Gold(I) | 2,5-Dihydrofurans researchgate.netnih.govorganic-chemistry.org |

Intramolecular Diels-Alder Cycloadditions

The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for the construction of complex polycyclic systems. When a furan (B31954) ring is incorporated as the diene component, this reaction can lead to the formation of oxabicyclic adducts, which can be further transformed into various functionalized cyclic compounds. The furan/maleimide Diels-Alder reaction is a well-established process that can proceed with high efficiency under non-catalytic and solvent-free conditions. semanticscholar.org

While often reversible, the intramolecular Diels-Alder furan cycloaddition can be a useful synthetic process. researchgate.net For instance, an intramolecular Diels-Alder reaction with a furan has been utilized in a synthetic sequence where the resulting cycloadduct is isolated by filtration. youtube.com The reaction of bio-based furans with electron-withdrawing alkenes through Diels-Alder cycloaddition has been explored for the sustainable preparation of bioaromatic compounds. nih.gov

Catalytic Transformations for Dihydrofuran Ring Formation

Beyond cycloaddition reactions, various other catalytic transformations have been developed for the formation of the dihydrofuran ring. These methods often involve the cyclization of functionalized acyclic precursors.

Cobalt catalysts, for example, promote highly enantioselective ring-opening reactions of 2,5-dihydrofurans using vinylidenes. nih.govnih.gov While this is a ring-opening reaction, the reverse process, or related catalytic cycles, can be envisioned for ring formation. The proposed mechanism involves the generation of a cobalt vinylidene species that adds to an alkene via a [2+2]-cycloaddition pathway, followed by ring-opening. nih.govnih.gov

Bifunctional metal-acid catalysts have been studied for the hydrodeoxygenation of furan derivatives. liverpool.ac.uk For instance, a Pt-CsPW catalyst was found to be highly efficient in the deoxygenation of 2,5-dimethylfuran to n-hexane in a one-step gas-phase process. liverpool.ac.uk While aimed at ring-opening, understanding these catalytic systems can inform the design of catalysts for the reverse reaction, i.e., the formation of dihydrofurans from acyclic precursors.

A photocatalytic method for the oxidative [3+2] cycloaddition of phenols and electron-rich styrenes has been developed, enabling the synthesis of a large family of dihydrobenzofuran natural products. nih.gov This method utilizes visible light-activated transition metal photocatalysis with ammonium persulfate as the terminal oxidant. nih.gov

| Catalytic Method | Reactants | Product Type | Key Features |

| Cobalt-catalyzed ring-opening | 2,5-Dihydrofurans and 1,1-dichloroalkenes | Acyclic homoallylic alcohols | Highly enantioselective. nih.govnih.gov |

| Photocatalytic oxidative [3+2] cycloaddition | Phenols and electron-rich styrenes | Dihydrobenzofurans | Uses visible light and a benign oxidant. nih.gov |

Gold-Catalyzed Cycloisomerization of α-Hydroxyallenes

Gold catalysis has emerged as a powerful tool for the cycloisomerization of α-hydroxyallenes to afford 2,5-dihydrofurans. This transformation is characterized by its mild reaction conditions, high efficiency, and excellent stereoselectivity. Gold(III) chloride has been demonstrated to be an effective catalyst for this process, smoothly converting functionalized α-hydroxyallenes into the corresponding 2,5-dihydrofurans at room temperature. wikipedia.orgnih.gov This method offers complete axis-to-center chirality transfer, making it highly valuable for the stereoselective preparation of these heterocyclic compounds. wikipedia.org The reaction is applicable to both alkyl- and alkenyl-substituted allenes, yielding tri- and tetrasubstituted dihydrofurans in very good yields. wikipedia.orgresearchgate.net

The mechanism of the gold-catalyzed cycloisomerization is believed to involve the coordination of the gold catalyst to the allene moiety. This coordination activates the allene for a nucleophilic attack by the hydroxyl group. The reaction proceeds through a 5-endo-dig cyclization pathway. nih.gov Computational and experimental studies suggest that the reaction can proceed through different mechanistic pathways depending on the specific gold catalyst and substrates involved. nih.gov For instance, with certain gold(I) catalysts, the reaction may involve a phosphinegold acetylide intermediate. nih.gov

Table 1: Gold-Catalyzed Cycloisomerization of α-Hydroxyallenes This table is representative of the types of transformations possible and is based on data from the cited literature.

| α-Hydroxyallene Substrate | Gold Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Generic Alkyl-substituted α-hydroxyallene | AuCl3 (5-10 mol%) | Not specified | Room Temperature | Good to Excellent | wikipedia.orgresearchgate.net |

| Generic Alkenyl-substituted α-hydroxyallene | AuCl3 (5-10 mol%) | Not specified | Room Temperature | Very Good | wikipedia.org |

| Trifluoromethyl-substituted α-allenol | Neutral or Cationic Gold Catalysts | [BMIM][PF6] | Not specified | Not specified | nih.gov |

| Bis(α-hydroxyallene) | AuCl3 or (Pic)AuCl2 | DCE | 0-80 | up to 54 | nih.gov |

Palladium-Catalyzed Processes (e.g., Heck Reactions, SN2' Nucleophilic Substitutions)

Palladium catalysis offers versatile routes to 2-aryl-2,5-dihydrofurans, with the Heck reaction being a prominent example. The Heck arylation of 2,3-dihydrofuran (B140613) with aryl halides, such as iodobenzene or 4-iodoanisole, can selectively produce 2-aryl-2,5-dihydrofurans. researchgate.netnih.gov This reaction typically involves a palladium precursor, a base, and often a ligand to stabilize the active palladium species. The choice of palladium precursor and reaction conditions can significantly influence the conversion and selectivity of the reaction. nih.govnih.gov For instance, precursors like [PdCl(allyl)]2 have shown high efficiency, leading to significant conversions of the aryl halide. nih.gov The reaction proceeds via the arylation at the C2 position of 2,3-dihydrofuran, which can be followed by double bond migration to yield the thermodynamically more stable 2-aryl-2,5-dihydrofuran. nih.gov

Another important palladium-catalyzed transformation is the allylic substitution, often referred to as the Tsuji-Trost reaction. This reaction involves the nucleophilic substitution of a leaving group in an allylic position. While direct SN2' reactions for the synthesis of 2,5-dihydrofurans are less commonly reported, the principles of palladium-catalyzed allylic substitution can be applied. For example, the intramolecular allylic substitution of suitable substrates can lead to the formation of the dihydrofuran ring. Synergistic palladium/nickel catalysis has also been employed for the enantioselective allylic C-H alkylation of 2,5-dihydrofuran (B41785), demonstrating another avenue for functionalization. wikipedia.orgnih.gov

Table 2: Palladium-Catalyzed Heck Arylation of 2,3-Dihydrofuran This table is representative of the types of transformations possible and is based on data from the cited literature.

| Aryl Halide | Palladium Precursor | Additives/Ligands | Base | Solvent | Yield of 2-Aryl-2,5-dihydrofuran (%) | Reference |

|---|---|---|---|---|---|---|

| Iodobenzene | [PdCl(allyl)]2 | [NBu4][L-LAC] | Not specified | Not specified | up to 59.2 | nih.govnih.gov |

| Iodobenzene | Pd2(dba)3 | [DDA][L-PRO] | Not specified | Not specified | up to 74.5 (conversion) | nih.gov |

| 4-Iodoanisole | Pd(OAc)2 | Tetrabutylammonium L-prolinate | Not specified | Not specified | up to 52 | nih.gov |

Iron-Catalyzed Cyclization of Alkynols with Diorganyl Diselenides

Iron catalysis provides an efficient method for the synthesis of selenium-functionalized 2,5-dihydrofurans through the cyclization of 1,4-butynediols with diorganyl diselenides. acs.org This reaction proceeds via a cooperative action between the iron salt, typically iron(III) chloride, and the diselenide. The process is effective for a range of substituted 1,4-butynediols and various diorganyl diselenides, affording 3,4-bis(organoselanyl)-2,5-dihydrofurans. acs.org The optimized reaction conditions are generally mild, often proceeding at room temperature. This methodology is also compatible with the use of diorganyl disulfides, though it is not effective with diorganyl ditellurides. acs.org The presence of both the iron catalyst and the diselenide is crucial for the reaction to proceed efficiently.

Table 3: Iron-Catalyzed Cyclization of 1,4-Butynediols This table is representative of the types of transformations possible and is based on data from the cited literature.

| 1,4-Butynediol Substrate | Diorganyl Diselenide | Iron Catalyst | Solvent | Yield of 3,4-bis(organoselanyl)-2,5-dihydrofuran (%) | Reference |

|---|---|---|---|---|---|

| Substituted 1,4-butynediols | Diphenyl diselenide | FeCl3 | Not specified | Good | acs.org |

| Aryl-substituted 1,4-butynediols | Diaryl diselenides | FeCl3 | Not specified | Good | acs.org |

Tin-Catalyzed Cycloaddition of α-Hydroxy Ketones with Dicyanoalkenes

Lewis acid catalysis, including the use of tin compounds like tin(IV) chloride, is a well-established strategy for promoting cycloaddition reactions. While tin(IV) chloride is known to catalyze various annulation and cycloaddition reactions, including the formation of heterocyclic systems, specific examples of its application in the cycloaddition of α-hydroxy ketones with dicyanoalkenes to directly afford 2,5-dihydrofurans are not extensively documented in the reviewed literature. However, the general principle of Lewis acid activation of carbonyl compounds for nucleophilic attack and subsequent cyclization suggests the potential of this methodology. For instance, other Lewis acids like titanium tetrachloride have been used to promote the coupling of aldehydes with dihydrofuran. nih.gov The development of a tin-catalyzed variant for the synthesis of functionalized dihydrofurans from α-hydroxy ketones and dicyanoalkenes remains an area for further exploration.

Copper-Mediated Annulation and Oxidative Cyclization Reactions

Copper-catalyzed reactions have been developed for the synthesis of dihydrofuran derivatives through various annulation and oxidative cyclization pathways. One such approach involves the copper-catalyzed cyclization of 1-aryl-1-cycloalcohols with 1,3-dicarbonyl compounds, which yields cycloalkane-fused dihydrofurans in moderate to excellent yields. nih.gov This transformation proceeds under mild conditions and demonstrates good functional group tolerance. nih.gov Another relevant copper-catalyzed method is the intramolecular hydroalkoxylation of ethyl α-(1-hydroxy-1-aryl)methylallenoates. This reaction selectively produces functionalized 2-aryl-2,5-dihydrofurans in good to excellent yields through a 5-endo cyclization mode. researchgate.net These copper-mediated strategies provide valuable routes to substituted dihydrofurans from readily available starting materials.

Table 4: Copper-Mediated Synthesis of Dihydrofuran Derivatives This table is representative of the types of transformations possible and is based on data from the cited literature.

| Starting Materials | Copper Catalyst | Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Aryl-1-cycloalcohols and 1,3-dicarbonyl compounds | Not specified | Cyclization | Cycloalkane-fused dihydrofurans | 61-99 | nih.gov |

| Ethyl α-(1-hydroxy-1-aryl)methylallenoates | Not specified | Intramolecular Hydroalkoxylation | 3-Ethoxycarbonyl-2-aryl-2,5-dihydrofurans | Good to Excellent | researchgate.net |

Manganese(III) Acetate (B1210297) Mediated Radical Cyclization Reactions

Manganese(III) acetate is a widely used reagent for initiating radical cyclization reactions to form a variety of heterocyclic compounds, including dihydrofurans. scripps.edu This method typically involves the oxidation of a 1,3-dicarbonyl compound by manganese(III) acetate to generate an α-carbon radical. This radical then adds to an alkene, followed by an intramolecular cyclization to form the dihydrofuran ring. chemrxiv.org The reaction of various 1,3-dicarbonyl compounds with alkenes such as styrenes and other sterically hindered olefins affords substituted 4,5-dihydrofurans in good yields. chemrxiv.org The presence of a co-oxidant, such as copper(II) acetate, can sometimes influence the reaction pathway by facilitating the oxidation of intermediate radicals to carbocations. scripps.edu This methodology is versatile and has been applied to the synthesis of a wide range of functionalized dihydrofuran derivatives. nih.govresearchgate.net

Table 5: Manganese(III) Acetate Mediated Radical Cyclization This table is representative of the types of transformations possible and is based on data from the cited literature.

| 1,3-Dicarbonyl Compound | Alkene | Mediator | Solvent | Yield of Dihydrofuran (%) | Reference |

|---|---|---|---|---|---|

| Dimedone | 1,1-Diphenyl-1-butene | Mn(OAc)3 | Not specified | 77 (as tetrahydrobenzofuran) | chemrxiv.org |

| Ethyl acetoacetate | 1,1-Diphenyl-1-butene | Mn(OAc)3 | Not specified | 72 | chemrxiv.org |

| 4,4,4-Trifluoro-1-phenylbutane-1,3-dione | 1,1-Diphenyl-1-butene | Mn(OAc)3 | Not specified | 74 | chemrxiv.org |

| β-Ketosulfones | α-Methylstyrene | Mn(OAc)3 | Not specified | Moderate to Good | nih.govresearchgate.net |

Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)

Ruthenium-catalyzed ring-closing metathesis (RCM) is a powerful and widely used method for the synthesis of cyclic olefins, including 2,5-dihydrofurans. nih.gov The reaction involves the intramolecular metathesis of a diene precursor, typically a diallyl ether or a related compound, to form the cyclic product and a volatile byproduct like ethylene. nih.gov Various ruthenium-based catalysts, commonly known as Grubbs catalysts, are employed for this transformation. nih.gov The RCM of diallyl ether can yield 2,5-dihydrofuran; however, a common side reaction is the isomerization of the product to the thermodynamically more stable 2,3-dihydrofuran. nih.gov This isomerization is believed to be caused by ruthenium hydride species formed during the reaction. The addition of specific additives, such as 1,4-benzoquinone or acetic acid, can suppress this unwanted isomerization and improve the selectivity for 2,5-dihydrofuran. nih.gov

Table 6: Ruthenium-Catalyzed Ring-Closing Metathesis of Diallyl Ether This table is representative of the types of transformations possible and is based on data from the cited literature.

| Substrate | Ruthenium Catalyst | Additive | Product Ratio (2,5-DHF : 2,3-DHF) | Reference |

|---|---|---|---|---|

| Diallyl ether | Grubbs Catalyst | None | Minority product | nih.gov |

| Diallyl ether | Grubbs Catalyst | 1,4-Benzoquinone | >95% 2,5-DHF | nih.gov |

| Diallyl ether | Grubbs Catalyst | Acetic Acid | >95% 2,5-DHF | nih.gov |

Oxidative and Reductive Cyclization Pathways

Cerium(IV) ammonium nitrate (CAN) has emerged as a powerful and versatile reagent for mediating oxidative free radical cyclization reactions to form dihydrofurans. rsc.orgacs.orgresearchgate.net This method typically involves the reaction of a 1,3-dicarbonyl compound with an alkene in the presence of CAN. rsc.orgresearchgate.net The reaction proceeds through the generation of a radical from the dicarbonyl compound, which then adds to the alkene. rsc.org Subsequent intramolecular cyclization and oxidation lead to the formation of the dihydrofuran ring.

This methodology offers several advantages, including experimental simplicity and often higher yields compared to other metal-mediated processes like those using manganese(III) acetate. rsc.orgresearchgate.net The CAN-mediated approach has been successfully applied to both cyclic and acyclic alkenes, affording a variety of substituted dihydrofurans in good yields. rsc.org The chemistry is dominated by radical and radical cation intermediates, which is characteristic of powerful one-electron oxidants like CAN. acs.org

| Reactants | Oxidant | Product | Key Features |

| 1,3-Dicarbonyl compounds and alkenes | Cerium(IV) Ammonium Nitrate (CAN) | Substituted 2,3-dihydrofurans | Simple, high yields, superior to Mn(OAc)₃ in some cases. rsc.orgresearchgate.net |

| Dimedone or Acetylacetone and various alkenes | Cerium(IV) Ammonium Nitrate (CAN) | Dihydrofuran derivatives | Good yields, applicable to both cyclic and acyclic alkenes. rsc.org |

Electrochemical methods provide a green and efficient alternative for the synthesis of dihydrofurans, avoiding the need for chemical oxidants. researchgate.net Electro-oxidative [3+2] annulation of 1,3-dicarbonyl compounds with alkenes has been developed as a straightforward and atom-economical approach. researchgate.net This strategy relies on the electrochemical generation of radical intermediates from the dicarbonyl compounds, which then undergo cyclization with the alkene.

Key to the success of this method is the use of a base to lower the oxidative potential and a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol to stabilize the reactive intermediates. researchgate.net This approach aligns with the principles of sustainable chemistry by minimizing waste and avoiding the use of metal catalysts.

A novel pathway to densely substituted 2,3-dihydrofurans involves the reductive denitrogenation and ring contraction of six-membered cyclic nitronates. researchgate.net This process utilizes inexpensive Raney® nickel in the presence of acetic acid as both a catalyst and a stoichiometric reducing agent, eliminating the need for high-pressure equipment. researchgate.net The cyclic nitronates are readily accessible through a [4+2]-cycloaddition of nitroalkenes with enol ethers. researchgate.net

This two-step sequence provides a straightforward route to dihydrofurans with a high degree of substitution. researchgate.net The products are often formed in high purity, sometimes negating the need for column chromatography. researchgate.net The reaction demonstrates good functional group tolerance and provides insights into the mechanism of reductive ring contractions. researchgate.net

Tandem reactions that combine an oxidation step with a cyclization event in a single pot offer an efficient strategy for constructing dihydrofuran rings. For example, a tandem olefin metathesis/oxidative cyclization has been developed to synthesize 2,5-disubstituted tetrahydrofuran (B95107) diols, and similar principles can be applied to dihydrofuran synthesis. nih.gov In such sequences, a catalyst can be responsible for both transformations, first promoting a cross-metathesis and then, after in-situ modification, catalyzing the oxidative cyclization of the intermediate. nih.gov

Another approach involves the TiCl₄-mediated tandem reaction of functionalized keto esters with dihydrofurans to create complex tricyclic systems. jove.com While this example uses a dihydrofuran as a starting material, the underlying principle of a tandem sequence to build molecular complexity is relevant. Silver(I)-catalyzed oxidative cyclization of 1,4-diynamide-3-ols with N-oxides also represents a powerful method for synthesizing substituted furan derivatives, which can be precursors to dihydrofurans. acs.org

Multi-Component Reaction (MCR) Approaches for Polyfunctionalized Dihydrofurans

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that contains portions of all the starting materials. nih.gov This approach is particularly valuable for generating molecular diversity and complexity in a step- and atom-economical manner. nih.govresearchgate.net

The application of MCRs to the synthesis of polyfunctionalized dihydrofurans allows for the rapid construction of diverse libraries of these heterocyclic compounds. By carefully selecting the starting components, a wide range of substituents can be introduced onto the dihydrofuran core. The sequencing of MCRs with subsequent cyclization reactions is a powerful strategy for the rapid synthesis of diverse heterocyclic scaffolds. nih.gov This "build/couple/pair" strategy allows for the generation of adducts with various functional groups that can then be selectively cyclized to produce a diverse collection of products. nih.gov

| Reaction Type | Key Features |

| Multi-component reactions (MCRs) | High efficiency, atom economy, rapid generation of molecular diversity. nih.gov |

| MCRs followed by cyclization | Powerful strategy for creating diverse heterocyclic scaffolds. nih.gov |

Stereoselective and Asymmetric Synthetic Approaches

Development of Chiral Catalysts and Ligands

The successful asymmetric synthesis of 2-aryl-2,5-dihydrofurans hinges on the design and application of effective chiral catalysts and ligands. These molecules create a chiral environment that directs the stereochemical outcome of the reaction. Researchers have explored a variety of transition-metal catalysts and organocatalysts to this end.

Transition-Metal Catalysis:

Palladium Catalysis: The palladium-catalyzed asymmetric Heck reaction is a powerful tool for constructing C-C bonds and has been adapted for the synthesis of chiral dihydrofurans. nih.govsemanticscholar.org The choice of chiral ligand is critical for achieving high enantioselectivity. Ligands such as chiral phosphoramidites and bisphosphine oxides on a spiro backbone have proven effective in promoting the asymmetric coupling of aryl halides or triflates with 2,3-dihydrofuran to yield 2-aryl-2,5-dihydrofurans. nih.govorganic-chemistry.org For instance, the intermolecular Heck reaction between 5-substituted 2,3-dihydrofurans and aryl triflates can be controlled to produce either 2,5-dihydrofurans or 2,3-dihydrofurans with high regio- and enantioselectivity by selecting different types of chiral ligands (e.g., P,N vs. P,P ligands). nih.gov

Gold Catalysis: Gold catalysts, particularly those featuring chiral biphenyl-2-ylphosphine ligands, have emerged as effective promoters for the stereoselective cyclization of propargylic alcohols. organic-chemistry.org These reactions can proceed with excellent diastereoselectivity when using chiral substrates and can achieve high enantioselectivity with achiral starting materials. organic-chemistry.org Gold(I)-catalyzed formal [4+1] cycloaddition reactions of α-diazoesters with propargyl alcohols also provide a route to 2,5-dihydrofurans, with attempts at asymmetric versions showing moderate success. organic-chemistry.orgacs.orgresearchgate.net

Silver Catalysis: Bifunctional silver catalysts bearing chiral BINAP-derived ligands, such as (R)-3,5-DM-BINAP₂, have been developed for the enantioselective synthesis of 2,5-dihydrofurans. nih.gov These catalysts promote an intramolecular capture of oxonium ylides with alkynes in a synergistic manner, leading to high yields and enantioselectivity. nih.gov Silver(I) salts are also widely used in the cyclization of allenylcarbinols to form the 2,5-dihydrofuran ring, a key step that can be part of a stereoselective sequence. nih.govacs.orgbeilstein-journals.org

Organocatalysis: Metal-free approaches using small organic molecules as catalysts have also been successfully implemented. Bifunctional organocatalysts, such as quinine-derived squaramides, can catalyze domino Michael-S N2 reactions between α-bromonitroalkenes and 1,3-dicarbonyl compounds to afford highly functionalized 2,3-dihydrofurans with excellent enantioselectivities. rsc.org While this produces a different isomer, the principles are applicable to the synthesis of chiral dihydrofuran cores.

| Metal/System | Chiral Ligand/Catalyst Type | Reaction Type | Reference |

|---|---|---|---|

| Palladium | Phosphoramidites, Bisphosphine oxides, (P,N) ligands | Asymmetric Heck Reaction | nih.govorganic-chemistry.org |

| Gold | Bifunctional biphenyl-2-ylphosphine | Asymmetric Cyclization | organic-chemistry.org |

| Silver | (R)-3,5-DM-BINAP | Intramolecular Ylide/Alkyne Capture | nih.gov |

| Organocatalyst | Quinine-derived squaramide | Domino Michael-SN2 Reaction | rsc.org |

Diastereoselective Control in Dihydrofuran Ring Formation

When multiple stereocenters are formed during the synthesis of the dihydrofuran ring, controlling their relative orientation (diastereoselectivity) is crucial. The structure of the catalyst and the substrate both play a significant role in dictating the diastereochemical outcome.

One effective strategy involves the gold-catalyzed cyclization of chiral propargylic alcohols. The pre-existing stereocenter in the starting material, in concert with a chiral bifunctional biphenyl-2-ylphosphine ligand, directs the formation of the new stereocenter, leading to 2,5-disubstituted 2,5-dihydrofurans with high diastereoselectivity. organic-chemistry.org

In organocatalysis, domino reactions can exhibit high levels of diastereocontrol. For example, the synthesis of polysubstituted 2,3-dihydrofurans using a bifunctional quinine/squaramide catalyst proceeds to form almost exclusively the anti diastereomer. rsc.org This selectivity arises from the organized transition state assembly, where the catalyst simultaneously activates both the nucleophile and the electrophile, directing the approach of the reactants to favor one specific stereochemical pathway.

The synthesis of 2,5-disubstituted dihydrofurans from γ-substituted chiral allenamides represents another approach where the chirality is transferred from the starting material to the product during the ring-forming step. nih.govfigshare.com These methods highlight the importance of catalyst-substrate interactions in achieving precise control over the relative stereochemistry of the final product.

Control of Enantioselectivity

Achieving a high excess of one enantiomer over the other (enantioselectivity) is the primary goal of asymmetric synthesis. For 2-(4-Methoxyphenyl)-2,5-dihydrofuran and its derivatives, several catalytic systems have demonstrated excellent enantiocontrol.

The palladium-catalyzed asymmetric intermolecular Heck reaction has been shown to produce 2-aryl-2,5-dihydrofurans with very high enantioselectivity. By employing a chiral (P,N) ligand, electron-rich aryl triflates (which would include a 4-methoxyphenyl (B3050149) precursor) can be coupled to 5-substituted 2,3-dihydrofurans to yield the corresponding 2,5-dihydrofuran products with enantiomeric excesses (ee) typically ranging from 88–93%. nih.gov

Synergistic silver catalysis, using a complex derived from a chiral BINAP ligand, facilitates a highly chemo- and enantioselective approach to 2,5-dihydrofurans. nih.gov This method leverages the dual activation of different parts of the substrate molecule by the bifunctional catalyst to construct the chiral dihydrofuran ring with high fidelity. nih.gov

Furthermore, gold catalysis with chiral ligands can effectively transform achiral substrates into chiral 2,5-dihydrofurans with good to excellent enantiomeric excesses. organic-chemistry.org In the realm of organocatalysis, while often applied to 2,3-dihydrofuran systems, the results are compelling. For instance, the reaction of (Z)-1-(2-bromo-2-nitrovinyl)-4-methoxybenzene with acetylacetone, catalyzed by a quinine-derived squaramide, yields the corresponding 2,3-dihydrofuran product with a high enantiomeric excess of 92%. rsc.org This demonstrates the potential of chiral organocatalysts to induce high stereoselectivity in substrates containing the 4-methoxyphenyl group.

| Catalytic System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Pd / Chiral (P,N) Ligand | Electron-rich aryl triflates | 2,5-Dihydrofurans | 88-93% | nih.gov |

| Ag / (R)-3,5-DM-BINAP | Diazo-alkynes | 2,5-Dihydrofurans | High | nih.gov |

| Gold / Chiral Phosphine (B1218219) | Achiral propargylic alcohols | 2,5-Dihydrofurans | Good to Excellent | organic-chemistry.org |

| Quinine/Squaramide Organocatalyst | (Z)-1-(2-bromo-2-nitrovinyl)-4-methoxybenzene | 2,3-Dihydrofuran | 92% | rsc.org |

Reactivity and Mechanistic Studies of 2 4 Methoxyphenyl 2,5 Dihydrofuran Scaffold

Electrophilic Reactivity of the Dihydrofuran Ring System

The double bond within the 2,5-dihydrofuran (B41785) ring renders it susceptible to electrophilic attack. The reactivity is significantly influenced by the nature of the electrophile and the reaction conditions, which can lead to addition reactions or ring-opening.

Under acidic conditions, the ether oxygen of the dihydrofuran ring can be protonated. acs.orgmasterorganicchemistry.com This initial protonation transforms the alkoxy group into a good leaving group, facilitating the cleavage of a C-O bond. masterorganicchemistry.commasterorganicchemistry.com The subsequent step can proceed via an SN1 or SN2 mechanism, depending on the stability of the intermediates. wikipedia.orgfiveable.me For 2-(4-Methoxyphenyl)-2,5-dihydrofuran, the presence of the aryl group at the C2 position can stabilize a potential carbocation, suggesting a pathway with SN1 characteristics. fiveable.me Studies on related 2,3-dihydrofuran (B140613) acetals have shown that Lewis acids can catalyze intramolecular benzannulation reactions that proceed through ring-opening. mdpi.com It has been suggested that a phenyl substituent can provide anchimeric assistance, stabilizing the dihydrofuran and participating in a reversible ring-opening process. mdpi.com

Electrophilic halogenation also leads to transformations of the dihydrofuran ring. For instance, the reaction of a 2,3-dihydrofuran derivative with N-Bromosuccinimide (NBS) has been shown to initiate an unexpected ring-opening at the C(4)-C(5) bond, ultimately yielding a 1,2-diketo product after further oxidation. semanticscholar.org This highlights the reactivity of the double bond towards electrophiles and the potential for complex rearrangements.

Table 1: Summary of Electrophilic Reactions

| Reagent | Reaction Type | Product Type |

| Strong Acid (e.g., HI, H₂SO₄) | Acid-Catalyzed Cleavage | Ring-opened diols or alkyl halides |

| Lewis Acid (e.g., Sc(OTf)₃) | Catalyzed Ring-Opening | Functionalized carbazoles (from indolyl precursors) |

| N-Bromosuccinimide (NBS) | Electrophilic Addition/Ring-Opening | Brominated ring-opened intermediates |

Nucleophilic Reactivity of the Dihydrofuran Ring System

Direct nucleophilic attack on an unactivated ether, such as a dihydrofuran, is generally unfavorable due to the poor leaving group ability of the alkoxide. masterorganicchemistry.com However, the reactivity can be induced through transition metal catalysis.

A notable example is the cobalt-catalyzed enantioselective ring-opening of 2,5-dihydrofurans. nih.govnih.gov This process does not involve direct attack on the dihydrofuran but proceeds through a sophisticated mechanism. A cobalt vinylidene species, generated in situ, undergoes a formal [2+2]-cycloaddition with the alkene of the dihydrofuran ring to form a metallacyclobutane intermediate. nih.gov This intermediate then undergoes a ring-opening via an outer-sphere β-O elimination, which is assisted by a Zn(II) Lewis acid coordinating to the oxygen atom. nih.govnih.gov This reaction effectively opens the unstrained five-membered ring to produce acyclic vinylzinc products that can be further functionalized. nih.gov The geometric constraints of the metallabicyclic intermediate are crucial for suppressing undesired side reactions like β-hydride elimination. nih.gov

Transformations Involving the 4-Methoxyphenyl (B3050149) Substituent

The 4-methoxyphenyl group attached to the dihydrofuran scaffold is not merely a passive substituent; its electronic properties can influence the reactivity of the entire molecule and it can undergo its own set of transformations. The methoxy (B1213986) group is a strong electron-donating group, activating the aromatic ring towards electrophilic aromatic substitution.

Analogous to the Friedel-Crafts acylation of anisole (B1667542) with succinic anhydride (B1165640) (a dihydrofuran derivative), the 4-methoxyphenyl ring in the target molecule is expected to be reactive towards various electrophiles. stackexchange.com Such substitutions would likely be directed to the ortho position relative to the methoxy group due to its activating and directing effects.

Conversely, the electronic nature of the 4-methoxyphenyl group can also influence reactions at distant sites. In studies on gold-catalyzed cyclizations of molecules containing a 4-methoxyphenyl (4-MeOC₆H₄) moiety, it was observed that the strong resonance effect of the methoxy group could be detrimental to the reaction, possibly by stabilizing intermediates that are unproductive for the desired pathway. acs.org

Functional Group Interconversions on the Dihydrofuran Core

The this compound scaffold can undergo several functional group interconversions, primarily targeting the double bond or leading to modifications of the heterocyclic ring.

Hydrogenation: The most straightforward transformation of the dihydrofuran core is the hydrogenation of the double bond to yield the corresponding saturated tetrahydrofuran (B95107) derivative. The hydrogenation of 2,5-dihydrofuran to tetrahydrofuran has been studied using various commercial catalysts. researchgate.net This reaction is a common method for accessing the tetrahydrofuran scaffold, which is prevalent in many natural products and pharmaceuticals. Catalytic hydrogenation of furan (B31954) derivatives, in general, is a well-established method for producing their saturated counterparts. mdpi.comresearchgate.netgoogle.com

Cross-Coupling Reactions: The Mizoroki-Heck reaction is a powerful tool for the arylation of alkenes and has been successfully applied to dihydrofurans. wikipedia.orgrsc.org Specifically, the palladium-catalyzed reaction of 2,3-dihydrofuran with aryl halides or triflates is a key method for synthesizing 2-aryl-2,5-dihydrofurans. acs.orgorganic-chemistry.orgorganic-chemistry.org The choice of phosphine (B1218219) ligand on the palladium catalyst is critical for controlling the regioselectivity of the reaction, determining whether the product is the 2,5-dihydrofuran or the isomeric 2,3-dihydrofuran. acs.org For example, using di-tert-butylneopentylphosphine (B1584642) (DTBNpP) as a ligand tends to promote isomerization, leading to the 2,3-disubstituted product, whereas trineopentylphosphine (TNpP) favors the formation of the 2,5-disubstituted isomer. acs.orgorganic-chemistry.org

Elimination Reactions: Beta-hydride elimination is a fundamental step in many transition metal-catalyzed reactions involving dihydrofurans. nih.gov In the context of the Heck reaction, after the migratory insertion of the dihydrofuran into the palladium-aryl bond, a β-hydride elimination step is responsible for forming the final product and regenerating the active Pd(0) catalyst. acs.orglibretexts.org This elimination step is also a potential side reaction in other palladium-catalyzed processes, which can sometimes lead to mixtures of products if not properly controlled. nih.govnih.gov

Table 2: Key Functional Group Interconversions

| Reaction | Reagents/Catalyst | Product |

| Hydrogenation | H₂, Pd/C or other metal catalysts | 2-(4-Methoxyphenyl)tetrahydrofuran |

| Heck Cross-Coupling | Aryl Halide, Pd Catalyst, Base, Phosphine Ligand | 2-(4-Methoxyphenyl)-5-aryl-2,5-dihydrofuran |

| β-Hydride Elimination | (Intermediate step in Heck reaction) | Leads to C=C bond formation in product |

Detailed Reaction Mechanisms of Key Transformations

Understanding the mechanisms of these transformations is crucial for predicting outcomes and optimizing reaction conditions.

Acid-Catalyzed Ring Opening: The cleavage of ethers in strong acid proceeds via a well-established mechanism. masterorganicchemistry.comwikipedia.org

Protonation: The reaction initiates with the protonation of the ether oxygen by a strong acid (e.g., HI, HBr). This step is a rapid equilibrium that converts the poor leaving group (RO⁻) into a good leaving group (ROH). acs.orgmasterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Attack: A nucleophile (e.g., I⁻, Br⁻) then attacks one of the α-carbons, cleaving the C-O bond. masterorganicchemistry.com The pathway of this step depends on the structure of the ether.

SN2 Pathway: If the α-carbon is primary or secondary, the nucleophile attacks in a concerted fashion, displacing the protonated oxygen group and leading to inversion of stereochemistry if the carbon is chiral. masterorganicchemistry.com

SN1 Pathway: If the α-carbon is tertiary, benzylic, or can otherwise form a stable carbocation, the protonated ether may first dissociate to form a carbocation and an alcohol. The nucleophile then traps the carbocation. wikipedia.orgfiveable.me For this compound, the C2 position is both secondary and benzylic-like, suggesting that the mechanism could have significant SN1 character due to the stabilization of a positive charge by the adjacent aryl group and oxygen atom.

Mizoroki-Heck Reaction: The synthesis of 2-aryl-2,5-dihydrofurans via the Heck reaction follows a catalytic cycle involving palladium. wikipedia.orgtdl.org

Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex, forming a Pd(II)-aryl species. wikipedia.orglibretexts.org

Coordination and Migratory Insertion: The 2,3-dihydrofuran olefin coordinates to the Pd(II) complex. This is followed by a syn-migratory insertion of the alkene into the Pd-Ar bond. This step forms a new carbon-carbon bond and a palladium-alkyl intermediate. wikipedia.orgtdl.org

β-Hydride Elimination: A hydrogen atom on the carbon β to the palladium is eliminated. For the reaction to yield a 2,5-dihydrofuran, the initial insertion must occur at C2, followed by rotation and elimination of the hydrogen from C5. This step regenerates the double bond in a new position and forms a palladium-hydride complex. libretexts.org

Reductive Elimination: The palladium-hydride complex, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and form HX. wikipedia.org The choice of ligand influences the rates of these steps, particularly the β-hydride elimination and potential re-insertion, thereby controlling the regioselectivity of the final product. acs.org

Advanced Structural Elucidation and Characterization of 2 4 Methoxyphenyl 2,5 Dihydrofuran Congeners

X-ray Crystallography for Absolute Configuration and Molecular Architecture Determination

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional structure of a molecule, providing definitive proof of its molecular architecture and, for chiral compounds, its absolute configuration. For congeners of 2-(4-methoxyphenyl)-2,5-dihydrofuran, which possess a stereocenter at the C2 position, this technique is invaluable for assigning the (R) or (S) configuration without ambiguity.

The process involves irradiating a high-quality single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of individual atoms can be determined with high precision. This analysis yields critical data, including bond lengths, bond angles, and torsional angles, which together define the molecule's conformation in the solid state.

For chiral molecules crystallized in a non-centrosymmetric space group, the absolute structure can be determined through the anomalous dispersion of X-rays, often referred to as the Bijvoet method. The Flack parameter is a critical value derived from the crystallographic refinement that indicates the correctness of the assigned absolute configuration; a value close to zero confirms the assignment.

While specific crystallographic data for this compound is not widely published, analysis of closely related structures provides a clear indication of the expected outcomes. For instance, studies on similar aryl-substituted heterocyclic compounds reveal detailed information about the orientation of the substituent relative to the ring and any intermolecular interactions, such as hydrogen bonding or π-stacking, that stabilize the crystal lattice.

| Parameter | Representative Value for a Congener |

| Chemical Formula | C₁₁H₁₂O₂ |

| Formula Weight | 176.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.2880(4) |

| b (Å) | 8.1030(9) |

| c (Å) | 28.460(3) |

| β (°) | 94.018(5) |

| Volume (ų) | 1676.6(3) |

| Z | 4 |

| R-factor (%) | 7.44 |

| Flack Parameter | 0.01(7) |

Note: The data presented is representative for a related methoxyphenyl-containing heterocyclic congener and serves to illustrate typical crystallographic parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis

NMR spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals and provides crucial information regarding stereochemistry.

The ¹H NMR spectrum of this compound provides key information about the electronic environment and connectivity of the protons. The spectrum is expected to show distinct signals for the protons on the dihydrofuran ring and the methoxyphenyl substituent. The proton at C2 (H2), being adjacent to both an oxygen atom and the aromatic ring, would appear as a downfield multiplet. The olefinic protons at C3 and C4 would resonate in the characteristic alkene region, while the diastereotopic protons at C5 would appear as two separate multiplets. The aromatic protons of the 4-methoxyphenyl (B3050149) group typically exhibit an AA'BB' splitting pattern, and the methoxy (B1213986) protons (–OCH₃) would give a sharp singlet around 3.8 ppm. nih.govresearchgate.netnih.gov

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shift for each unique carbon atom. nih.govchemicalbook.comspectrabase.com The carbon atom at C2, bonded to oxygen and the aryl group, would be significantly downfield. The olefinic carbons (C3 and C4) would appear in the 120-140 ppm range, while the C5 methylene (B1212753) carbon would be further upfield. The carbons of the aromatic ring and the methoxy group would have characteristic chemical shifts that confirm the presence of the 4-methoxyphenyl substituent. nih.govchemicalbook.comspectrabase.com

| ¹H NMR | ¹³C NMR | ||

| Proton | Expected δ (ppm) | Carbon | Expected δ (ppm) |

| H-2 | 5.8 - 6.0 | C-2 | 85 - 90 |

| H-3 | 5.9 - 6.1 | C-3 | 125 - 130 |

| H-4 | 5.7 - 5.9 | C-4 | 128 - 133 |

| H-5a / H-5b | 4.6 - 4.9 | C-5 | 70 - 75 |

| Ar-H | 6.9 - 7.4 | Ar-C | 114 - 160 |

| -OCH₃ | ~3.8 | -OCH₃ | ~55 |

Note: Chemical shifts are approximate and can vary based on solvent and specific substitution patterns.

Two-dimensional NMR experiments are essential for unambiguously assigning complex structures and defining stereochemistry. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly useful for identifying long-range (2- and 3-bond) correlations between protons and carbons. columbia.edu For this compound, an HMBC spectrum would show a crucial correlation between the H2 proton and the ipso-carbon of the aromatic ring, confirming the connectivity at this position. Correlations from the olefinic protons (H3/H4) to neighboring carbons would solidify the assignments within the dihydrofuran ring.

To determine the relative stereochemistry, Nuclear Overhauser Effect Spectroscopy (NOESY) is employed. This technique detects protons that are close in space, typically within 5 Å. A NOESY experiment would reveal through-space correlations between the H2 proton and specific protons on the methoxyphenyl ring, providing insight into the preferred rotational conformation of the aryl substituent. Furthermore, correlations between protons across the dihydrofuran ring can help to define its conformation in solution. longdom.orgfigshare.comresearchgate.net

| Experiment | Key Expected Correlations | Information Gained |

| HMBC | H-2 ↔ C(ipso-Aryl), C-4 | Confirms C2-Aryl bond |

| H-5 ↔ C-3, C-4 | Confirms ring structure | |

| -OCH₃ ↔ C(para-Aryl) | Confirms methoxy position | |

| NOESY | H-2 ↔ H(ortho-Aryl) | Defines aryl group orientation |

| H-2 ↔ H-3 | Proximity along the ring | |

| H-4 ↔ H-5 | Proximity along the ring |

Vibrational (Infrared) and Mass Spectrometry Techniques in Dihydrofuran Analysis

Vibrational spectroscopy and mass spectrometry provide complementary data for the structural confirmation of this compound.

Infrared (IR) spectroscopy identifies the functional groups present in the molecule based on the absorption of specific frequencies of infrared light. The spectrum of this compound would be characterized by several key absorption bands. These include C-H stretching vibrations for the aromatic and aliphatic protons, a C=C stretching band for the double bond within the dihydrofuran ring and the aromatic ring, and prominent C-O stretching bands characteristic of the ether linkage in the ring and the aryl-ether of the methoxy group. researchgate.netnih.gov

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of the molecule. Under electron ionization (EI), the molecule would produce a distinct molecular ion peak (M⁺). The subsequent fragmentation pattern offers structural clues. Plausible fragmentation pathways for this compound would include the loss of the methoxy group (•OCH₃) or the entire methoxyphenyl group, as well as cleavage of the dihydrofuran ring, leading to characteristic fragment ions that help to confirm the proposed structure.

| Technique | Expected Observation | Interpretation |

| IR (cm⁻¹) | ~3050 | Aromatic C-H Stretch |

| ~2950 | Aliphatic C-H Stretch | |

| ~1610, 1510 | Aromatic C=C Stretch | |

| ~1250, 1030 | C-O Ether Stretch | |

| MS (EI) | M⁺ | Molecular Weight |

| M⁺ - 31 | Loss of •OCH₃ | |

| M⁺ - 107 | Loss of •C₇H₇O |

Conformational Analysis of the Dihydrofuran Ring System

The five-membered 2,5-dihydrofuran (B41785) ring is not planar and adopts a puckered conformation to relieve torsional strain. saskoer.cacdnsciencepub.com The two most common conformations are the "envelope" (Cₛ symmetry) and "twist" (C₂ symmetry) forms. In the envelope conformation, one atom is puckered out of the plane formed by the other four atoms. researchgate.netresearchgate.net For 2,5-dihydrofuran itself, these conformations rapidly interconvert at room temperature.

The introduction of a bulky substituent, such as the 4-methoxyphenyl group at the C2 position, significantly influences the conformational equilibrium. The substituent will preferentially occupy a pseudo-equatorial position to minimize steric interactions with the rest of the ring. The exact nature of the most stable conformation—whether it is an envelope with C2, C5, or the oxygen atom out of the plane—is determined by a subtle balance of steric and electronic factors. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data (e.g., ³JHH coupling constants from NMR) to model the potential energy surface and identify the lowest energy conformer of the substituted dihydrofuran ring.

Synthetic Utility and Applications of 2 4 Methoxyphenyl 2,5 Dihydrofuran As Synthetic Intermediates

Role as Building Blocks in Complex Organic Synthesis (e.g., Natural Products, Furofurans)

The 2-aryl-2,5-dihydrofuran scaffold, exemplified by 2-(4-methoxyphenyl)-2,5-dihydrofuran, is a key structural motif present in a wide array of natural products, most notably the furofuran lignans (B1203133). These compounds exhibit a diverse range of biological activities, making their synthesis a significant focus in medicinal chemistry and drug discovery. The diastereoselective synthesis of these complex molecules often relies on the controlled construction of the furofuran core, where 2-aryl-2,5-dihydrofuran derivatives can serve as crucial intermediates.

Furofuran lignans are characterized by a 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton. Various synthetic strategies have been developed to access this core structure, including enantioselective methods that afford optically active lignans. nih.gov For instance, the asymmetric dimerization of cinnamic acid derivatives has been successfully employed in the synthesis of several furofuran lignans. nih.gov An efficient and protection-free asymmetric synthesis of all-trans 2,5-diaryl-3,4-disubstituted tetrahydrofuran (B95107) lignans has also been reported, highlighting the importance of stereocontrol in these syntheses. rsc.org While these examples may not start directly from this compound, the methodologies are highly adaptable. The inherent structure of this compound makes it an ideal candidate for further elaboration into the furofuran skeleton through reactions such as diastereoselective epoxidation, dihydroxylation, or radical cyclization.

The table below summarizes key synthetic approaches towards furofuran lignans where a 2-aryl-dihydrofuran intermediate is either explicitly used or can be envisioned as a key precursor.

| Lignan | Synthetic Strategy | Key Intermediate Type | Ref. |

| Yangambin, Sesamin, Eudesmin | Asymmetric dimerization of cinnamic acid derivatives | Diarylbutane diol | nih.gov |

| (+)-Galbelgin, (+)-Galbacin | Diastereoselective aldol (B89426) reaction and Friedel–Crafts reaction | Substituted tetrahydrofuran | rsc.org |

| Various Furofuran Lignans | Pd-catalyzed asymmetric allylic cycloaddition | Tetrahydrofuran with three stereocenters | rsc.org |

Precursors for Other Heterocyclic Systems (e.g., Furans, Pyrimidines, Pyrrolidinones, Gamma-Butyrolactones)

The reactivity of the 2,5-dihydrofuran (B41785) ring system allows for its conversion into a variety of other heterocyclic structures, making this compound a valuable starting material for the synthesis of diverse compound libraries.

Furans: The 2,5-dihydrofuran ring can be readily aromatized to the corresponding furan (B31954). This transformation can be achieved through various oxidation methods, providing access to 2-(4-methoxyphenyl)furan (B170823). Substituted furans are important structural motifs in numerous pharmaceuticals and functional materials. nih.gov

Pyrimidines: The furanone analogues of dihydrofurans have been shown to be effective precursors for the synthesis of pyrimidine (B1678525) derivatives. For example, 3-arylmethylidenefuran-2(3H)-ones react with N,N-binucleophilic reagents like guanidine (B92328) carbonate to yield pyrimidine-containing compounds. mdpi.com This suggests a potential synthetic route where this compound could be first oxidized to the corresponding furanone and then condensed with a suitable nitrogen-containing binucleophile to construct the pyrimidine ring. bu.edu.eggsconlinepress.comresearchgate.net

Pyrrolidinones: While direct conversion of 2,5-dihydrofurans to pyrrolidinones is less common, a plausible synthetic pathway involves the ring-opening of the dihydrofuran to a 1,4-dicarbonyl compound or a related derivative, followed by condensation with an amine and subsequent cyclization. The synthesis of pyrrolidine (B122466) and pyrrolidinone motifs is of great interest due to their prevalence in a wide range of alkaloid natural products. nih.govresearchgate.net

Gamma-Butyrolactones: The oxidation of the 2,5-dihydrofuran ring can lead to the formation of γ-butyrolactones. The selective oxidation of tetrahydrofurans to γ-butyrolactones has been well-established, often utilizing oxidizing agents such as hydrogen peroxide in the presence of a suitable catalyst. mdpi.comresearchgate.netrsc.org This methodology can be adapted for the oxidation of this compound to yield the corresponding γ-butyrolactone, a structural motif present in many natural products and bioactive molecules. researchgate.net

The following table outlines the potential transformations of this compound into other heterocyclic systems.

| Target Heterocycle | Potential Synthetic Approach | Key Transformation |

| Furan | Oxidation | Aromatization |

| Pyrimidine | Oxidation to furanone followed by condensation | Ring transformation |

| Pyrrolidinone | Ring-opening and subsequent cyclization with an amine | Ring transformation |

| Gamma-Butyrolactone | Oxidation | Oxidation of the dihydrofuran ring |

Applications in Material Science and Dyes

The aromatic and heterocyclic nature of this compound and its derivatives makes them attractive candidates for applications in material science and the synthesis of dyes. The furan ring, in particular, is a bio-based building block that has been incorporated into a variety of polymers.

Material Science: Furan-based polymers are gaining attention as sustainable alternatives to petroleum-derived plastics. acs.org The incorporation of the 2-(4-methoxyphenyl)furan unit, derived from the corresponding dihydrofuran, into a polymer backbone can impart unique photophysical and electronic properties. For example, 2,5-diaryl furans have been investigated as components of blue emissive materials and polymeric oligo-donors. nih.govchemrxiv.org The synthesis of furan-based conjugated polymers with tunable bandgaps has been achieved through methods like direct C-H arylation of oligofurans, highlighting the potential for creating novel organic semiconducting materials. researchgate.netbohrium.com

Dyes: Azo dyes are a major class of synthetic colorants that often incorporate heterocyclic scaffolds. While there are no specific reports on dyes derived directly from this compound, the corresponding furan derivative could serve as a coupling component in the synthesis of novel azo dyes. The electron-rich nature of the furan ring and the methoxyphenyl group could influence the color and properties of the resulting dyes.

Design and Synthesis of Functionalized Dihydrofuran Derivatives for Structure-Property Relationship Studies

The this compound scaffold provides a versatile platform for the synthesis of a wide range of functionalized derivatives. By systematically modifying the substituents on both the phenyl and dihydrofuran rings, it is possible to conduct detailed structure-property relationship (SPR) studies. These studies are crucial for understanding how molecular structure influences physical, chemical, and biological properties.

For instance, the introduction of various functional groups at different positions of the molecule can modulate its electronic properties, steric profile, and potential for intermolecular interactions. This can have a profound impact on its performance in applications ranging from medicinal chemistry to materials science. Organocatalytic methods have been developed for the modular synthesis of 2-functionalized 2,5-dihydrofurans, offering a convenient route to a diverse library of compounds. rsc.org The study of such derivatives can lead to the discovery of new compounds with enhanced or novel properties, such as improved biological activity or optimized performance in electronic devices. The investigation of structure-property relationships in furan-based conjugated polymers has demonstrated that tuning the molecular structure can significantly impact their photophysical properties and potential as organic semiconductors. researchgate.net

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for Dihydrofuran Scaffolds

The synthesis of dihydrofuran rings is a mature field, yet there is a significant push towards greener and more efficient methodologies. Future research will focus on minimizing waste, avoiding harsh reagents, and reducing energy consumption.

Key emerging strategies include:

Transition-Metal-Free Synthesis: While transition metals are effective catalysts, concerns about their cost, toxicity, and contamination of final products are driving the development of metal-free alternatives. nih.gov Recent updates in the synthesis of related dihydrobenzofurans highlight protocols using organocatalysis, photocatalysis, and even catalyst-free conditions involving annulation and cycloaddition reactions. nih.gov For instance, organocatalytic methods can facilitate Michael addition/hemiketalization reactions to construct asymmetric dihydrofurans with high enantiomeric ratios. nih.gov

Cascade Reactions: One-pot cascade or tandem reactions offer significant advantages in terms of atom economy and operational simplicity by avoiding the isolation of intermediates. figshare.com The development of novel cascade reactions, for example, involving the reaction of acetals with organoaluminum reagents followed by cyclization, is a promising route to stereodefined heterocyclic rings like dihydrofurans. figshare.com

Photocatalysis and Electrosynthesis: These techniques use light or electricity, respectively, to drive chemical reactions, often under mild conditions. They represent a sustainable approach to forming C-O bonds and constructing the dihydrofuran ring, minimizing the need for chemical oxidants or reductants.

| Synthetic Strategy | Advantages | Representative Reaction Type |

| Transition-Metal-Free | Reduced toxicity, lower cost, product purity | Organocatalyzed Michael addition/hemiketalization nih.gov |

| Cascade Reactions | High atom economy, operational simplicity, reduced waste | Tandem cyclisation/Diels-Alder reactions figshare.com |

| Photocatalysis | Mild conditions, sustainable energy source, high selectivity | Tandem difunctionalization of alcohols organic-chemistry.org |

| Organocatalysis | Metal-free, modular, functional group tolerance | Modular synthesis from γ-hydroxy enals rsc.org |

Exploration of Undiscovered Reactivity Patterns of the 2-(4-Methoxyphenyl)-2,5-dihydrofuran System

While the fundamental reactivity of dihydrofurans is well-understood, the specific substitution pattern of this compound offers opportunities for discovering novel transformations. The interplay between the electron-rich methoxyphenyl group and the dihydrofuran ring can be exploited to achieve unique chemical outcomes.

Future research directions include:

Catalytic Ring-Opening Reactions: The development of catalytic systems that can selectively open the dihydrofuran ring is a frontier area. For example, cobalt catalysts have been shown to promote highly enantioselective ring-opening of 2,5-dihydrofurans to generate acyclic organozinc compounds that can be trapped with electrophiles. nih.gov Applying such methodologies to the 2-(4-methoxyphenyl) derivative could provide chiral building blocks that are otherwise difficult to access.

Divergent Arylation Reactions: The rhodium-catalyzed arylation of 2,5-dihydrofuran (B41785) has demonstrated that by fine-tuning reaction conditions, four distinct products can be selectively obtained through different ring-opening or oxidative arylation pathways. researchgate.net Exploring similar divergent reactivity with the this compound system could yield a diverse library of homoallylic alcohols and substituted dihydrofurans from a single precursor. researchgate.net

Electrophile-Initiated Rearrangements: Unexpected reaction pathways can be uncovered under specific conditions. For instance, the electrophilic bromination of certain 2,3-dihydrofuran (B140613) derivatives has been shown to initiate an unexpected ring opening. semanticscholar.org Investigating the reaction of this compound with a broad range of electrophiles may reveal novel skeletal rearrangements and functionalization patterns.

Advancements in Stereocontrol and Enantioselective Synthesis of Dihydrofuran Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the enantioselective synthesis of dihydrofurans is of paramount importance. Future research will focus on achieving higher levels of stereocontrol and accessing a wider range of stereoisomers.

Promising areas of development are:

Asymmetric Catalysis: The use of chiral catalysts is a cornerstone of modern organic synthesis. Gold catalysis with chiral biphenyl-2-ylphosphine ligands has been used to provide 2,5-disubstituted 2,5-dihydrofurans with good to excellent enantiomeric excesses. organic-chemistry.org Similarly, palladium-catalyzed asymmetric Mizoroki-Heck reactions using novel phosphoramidite (B1245037) ligands are effective for coupling cyclic olefins like dihydrofuran with high enantioselectivity. organic-chemistry.org

Novel Chiral Ligands: The design and synthesis of new chiral ligands are crucial for advancing asymmetric catalysis. Planar-chiral bipyridine ligands, for example, enable enantioselective copper-catalyzed [4+1] cycloadditions to produce highly substituted 2,3-dihydrofurans. organic-chemistry.org

Stereodivergent Synthesis: Creating methods that can selectively produce any possible stereoisomer of a product from a common starting material is a significant challenge. This can be achieved by using different catalysts or reaction conditions. Rhodium(II)-catalyzed transformations of 1-sulfonyl-1,2,3-triazoles can produce dihydrofuran-3-imines with high diastereoselectivity through a nih.govnih.gov-sigmatropic rearrangement, demonstrating a powerful method for controlling stereochemistry. acs.org

| Method | Catalyst/Reagent Type | Outcome |

| Asymmetric Heck Reaction | Palladium with chiral phosphine (B1218219) ligands organic-chemistry.org | High enantioselectivity in aryl coupling |

| [4+1] Cycloaddition | Gold with chiral biphenyl-2-ylphosphine ligands organic-chemistry.org | Enantiomerically enriched 2,5-dihydrofurans |

| nih.govnih.gov-Sigmatropic Rearrangement | Rhodium(II) acetate (B1210297) acs.org | High diastereoselectivity |

| Silver-Catalyzed Cyclization | Silver(I) catalysts acs.org | Stereoselective formation of the dihydrofuran ring |

Integration with Flow Chemistry and High-Throughput Synthesis Techniques

The integration of automated and continuous-flow technologies is set to revolutionize the synthesis and optimization of dihydrofuran derivatives. These approaches offer significant advantages in terms of speed, safety, scalability, and efficiency over traditional batch chemistry. dundee.ac.ukpurdue.edu

Flow Chemistry: Performing reactions in narrow tubes under continuous flow can dramatically improve reaction times, yields, and safety. dundee.ac.uk For example, a transition-metal-free, continuous-flow synthesis of 2,5-diaryl furans has been developed, showcasing improved yields and scalability compared to batch processes. acs.orgnih.gov This approach is directly applicable to the synthesis of this compound and its analogues. The enhanced control over reaction parameters like temperature and mixing in flow reactors often leads to better selectivity. dundee.ac.uk

High-Throughput Experimentation (HTE): HTE platforms allow for the rapid screening of hundreds of reaction conditions (catalysts, ligands, solvents, temperatures) in parallel using small amounts of materials. purdue.edu This accelerates the discovery of optimal conditions for novel transformations of the dihydrofuran scaffold. rsc.org When coupled with rapid analysis techniques like mass spectrometry, HTE can screen vast chemical spaces in a fraction of the time required by conventional methods. purdue.edu

The synergy between HTE for rapid discovery and flow chemistry for efficient, scalable production will enable faster development of novel dihydrofuran-based molecules for various applications. purdue.edursc.org

Computational Design and Rational Synthesis of Dihydrofuran-Based Systems with Tailored Properties

Computational chemistry and artificial intelligence are becoming indispensable tools for modern chemical research. These methods can predict molecular properties, model reaction mechanisms, and guide the design of new molecules and synthetic routes, reducing the need for trial-and-error experimentation.

Future applications in dihydrofuran chemistry will involve:

Structure-Based Design: Computational tools are widely used in drug discovery to design molecules that can bind to specific biological targets. nih.gov By modeling the interactions of dihydrofuran-based ligands with protein active sites, researchers can rationally design new derivatives with enhanced potency and selectivity.

Predictive Modeling: Quantum mechanics (QM) and machine learning (ML) models can predict the electronic, optical, and chemical properties of new dihydrofuran derivatives before they are synthesized. researchgate.net This allows for the in silico screening of large virtual libraries to identify candidates with desired characteristics, such as specific fluorescence spectra for materials science or optimal reactivity for synthetic applications.

Generative AI for Molecular Design: Cutting-edge generative AI methods can design entirely new molecular structures with optimized properties. biorxiv.org For example, a generative AI approach was recently used to design novel, highly efficient metalloenzymes from scratch. biorxiv.org Similar approaches could be used to generate novel dihydrofuran-based systems with tailored functions for applications in medicine or materials science. This rational, computation-guided approach represents the future of designing complex functional molecules. mit.edu

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-Methoxyphenyl)-2,5-dihydrofuran, and how can purity be ensured?

- Methodology : A common approach involves Friedel-Crafts acylation of 4-(4-methoxyphenyl)-2-oxo-2,5-dihydrofuran using anhydrous aluminum chloride (AlCl₃) as a catalyst and acetyl chloride as the acylating agent. The reaction is conducted in methylene chloride under reflux, followed by ice-water quenching and recrystallization from acetic acid to achieve >80% yield and high purity . Purity can be verified via melting point analysis (e.g., 200–202°C) and HPLC with UV detection.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm the dihydrofuran ring and 4-methoxyphenyl substituent. Key signals include aromatic protons (δ 6.8–7.2 ppm) and methoxy groups (δ ~3.8 ppm) .

- X-ray Crystallography : Resolves stereochemistry and non-covalent interactions (e.g., C–H⋯O or π-stacking) in crystalline forms. For example, derivatives like methyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydrofuran-2-carboxylate have been structurally validated using single-crystal diffraction (CCDC references available) .

Advanced Research Questions

Q. How can computational methods clarify the electronic and steric effects of the 4-methoxyphenyl group on reactivity?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict charge distribution, frontier molecular orbitals (HOMO-LUMO gaps), and substituent effects. For instance, studies on ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate reveal that the electron-donating methoxy group stabilizes intermediates in cyclization reactions .

Q. What strategies resolve contradictions between experimental and computational structural data?

- Methodology :

Cross-Validation : Compare experimental (X-ray/NMR) and computed (DFT-optimized) geometries. Discrepancies in bond lengths >0.05 Å may indicate solvent effects or crystal packing forces .

Conformational Analysis : Use molecular dynamics (MD) simulations to assess flexibility in solution versus rigid crystalline states.

Electron Density Maps : Analyze Hirshfeld surfaces to identify weak interactions (e.g., Br⋯Br contacts in brominated analogs) that computational models might overlook .

Q. How does the 4-methoxyphenyl substituent influence regioselectivity in dihydrofuran ring functionalization?

- Methodology :

- Kinetic Studies : Monitor reaction intermediates via time-resolved IR or mass spectrometry. The methoxy group’s para position directs electrophilic attacks to the α-position of the dihydrofuran ring due to resonance stabilization .

- Competition Experiments : Compare reactivity with analogs lacking the methoxy group. For example, AlCl₃-mediated acetylation proceeds faster in 4-methoxyphenyl derivatives than in non-substituted dihydrofurans .

Data-Driven Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.